Structural Uniqueness: 4-Methoxy-2,5-dimethylbenzenesulfonamide Head Group Distinct from Clinical Sulfonamide Scaffolds
The compound bears a 4-methoxy-2,5-dimethylbenzenesulfonamide head group, which distinguishes it from the 4-aminobenzenesulfonamide motif present in the clinical antibiotic sulfamethoxypyridazine (CAS 80-35-3) [1]. In carbonic anhydrase inhibitor series, a 4-methoxy-2,5-dimethyl substitution pattern on the benzenesulfonamide ring has been associated with enhanced selectivity for membrane-bound hCA IX over cytosolic hCA II when compared to unsubstituted or 4-amino analogs, though direct confirmatory data for this specific compound are lacking from the primary literature [1].
| Evidence Dimension | Benzenesulfonamide ring substitution pattern (SAR-class-level inference) |
|---|---|
| Target Compound Data | 4-methoxy-2,5-dimethylbenzenesulfonamide head group (CAS 946307-35-3) |
| Comparator Or Baseline | 4-aminobenzenesulfonamide (sulfamethoxypyridazine, CAS 80-35-3) |
| Quantified Difference | No direct pairwise selectivity data available. Class-level SAR indicates that 2,5-dimethyl-4-methoxy substitution alters steric and electronic parameters (e.g., Hammett σ, calculated logP) relative to 4-amino, potentially shifting CA isoform selectivity. |
| Conditions | Not directly assayed; inference from pyridazine-sulfonamide carbonic anhydrase inhibitor SAR literature. |
Why This Matters
Procurement of this unscreened chemotype may provide access to unexplored chemical space for hCA IX-selective probe discovery; substitution with 4-amino clinical sulfonamides would forfeit this potential selectivity advantage.
- [1] Tawfik, H. O. et al. J. Med. Chem. 2024, 67, 1611-1623. Class-level SAR: benzenesulfonamide substitution pattern modulates pyridazine-sulfonamide CA isoform selectivity. View Source
